3-Amino-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and sulfinyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a pyridine derivative with an aminoalkyl sulfoxide. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production often employs optimized reaction conditions, including the use of high-purity starting materials, advanced catalysts, and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler amino derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out in an aqueous or organic solvent at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides, with the reaction conditions tailored to the specific substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields a sulfone, while reduction results in an amino derivative. Substitution reactions can produce a wide range of derivatives with different functional groups attached to the amino group.
Scientific Research Applications
3-Amino-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for studying various chemical transformations.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino and sulfinyl groups play a crucial role in its binding to these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(2-methanesulfinylethyl)urea: This compound shares a similar structure but differs in the presence of a urea group instead of a pyridinone ring.
3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one: This compound is a structural isomer with the amino and sulfinyl groups positioned differently.
Uniqueness
3-Amino-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
3-amino-1-(2-methylsulfinylethyl)pyridin-4-one |
InChI |
InChI=1S/C8H12N2O2S/c1-13(12)5-4-10-3-2-8(11)7(9)6-10/h2-3,6H,4-5,9H2,1H3 |
InChI Key |
QOAXMXPFVZTWNN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCN1C=CC(=O)C(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.